2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C16H17N7O2 |
|---|---|
Molecular Weight |
339.35 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H17N7O2/c1-17-15(24)12-3-2-11-13(19-12)14(22-6-8-25-9-7-22)21-16(20-11)23-5-4-18-10-23/h2-5,10H,6-9H2,1H3,(H,17,24) |
InChI Key |
FFRXDROVWNZUIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One common approach to synthesizing this compound is through condensation reactions involving pyrido[3,2-d]pyrimidine derivatives. The initial step often includes:
- Formation of Intermediate Structures : The reaction begins with the condensation of appropriate amino pyrimidine or pyridine derivatives with bromoacetophenone. This step results in an intermediate that possesses the imidazopyrimidine or imidazopyridine core structure.
Isocyanate Formation
Detailed Reaction Pathways
The following table summarizes various synthetic routes and their corresponding yields and conditions based on current literature:
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | Amino pyrimidine + Bromoacetophenone | Anhydrous conditions | 70–90 |
| 2 | Isocyanate Formation | Triphosgene | Room temperature | 60–80 |
| 3 | Mannich Reaction | Aldehyde + Amine | Mild acidic conditions | 50–75 |
Research Findings
Recent studies have shown that modifications in the side chains and functional groups significantly affect the biological activity of This compound . For instance:
Biological Activity : Variations in substituents can lead to enhanced selectivity against specific targets in pharmacological applications.
Structure–Activity Relationship (SAR) : Research indicates that specific modifications can improve binding affinity to biological targets, suggesting that careful optimization of synthetic routes can yield compounds with superior therapeutic profiles.
Chemical Reactions Analysis
Types of Reactions
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Pathway Interference: Disrupting key biological pathways involved in disease progression.
Comparison with Similar Compounds
Ribociclib (LEE011)
- Structure: 7-cyclopentyl-N,N-dimethyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide .
- Key Differences :
- Core: Pyrrolo[2,3-d]pyrimidine vs. pyrido[3,2-d]pyrimidine.
- Substituents: Cyclopentyl and piperazinyl groups vs. morpholine and imidazole.
- Activity : Ribociclib is a CDK4/6 inhibitor approved for breast cancer. The absence of morpholine in Ribociclib may reduce solubility compared to the target compound, while the imidazole in the latter could enhance interactions with histidine residues in kinases .
WXJ-202
- Structure: 2-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide .
- Key Differences :
- Core: Pyrrolo[2,3-d]pyrimidine with a chlorine-substituted phenyl group.
- Substituents: Cyclopentyl and dimethyl carboxamide vs. N-methyl carboxamide in the target compound.
- Activity : WXJ-202’s chlorine and aryl groups suggest improved target specificity, whereas the morpholine in the target compound may broaden kinase selectivity .
Analogues with Modified Carboxamide Groups
A484954
- Structure: 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide .
- Key Differences :
- Core: Pyrido[2,3-d]pyrimidine with a dioxo moiety.
- Substituents: Cyclopropyl and ethyl groups vs. morpholine and imidazole.
- Activity: A484954 inhibits eEF2K, a kinase involved in protein synthesis. The target compound’s imidazole may confer distinct binding modes compared to A484954’s amino group .
SIRT Inhibitors (e.g., 4-(4-{2-[(methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide)
- Structure: Thieno[3,2-d]pyrimidine core with a methylsulfonyl-piperidine substituent .
- Key Differences: Core: Thieno[3,2-d]pyrimidine vs. pyrido[3,2-d]pyrimidine. Substituents: Methylsulfonyl-piperidine vs. morpholine-imidazole.
- Activity: These compounds inhibit SIRT1/2 deacetylases. The sulfur atom in the thieno core may reduce metabolic stability compared to the nitrogen-rich pyrido core of the target compound .
Derivatives with Oxadiazole or Hydroxymethyl Modifications
lists analogues such as 2-imidazol-1-yl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-4-morpholin-4-yl-pyrido[3,2-d]pyrimidine and 8-chloro-2-imidazol-1-yl-4-morpholin-4-yl-6-hydroxymethyl-pyrido[3,2-d]pyrimidine .
- Hydroxymethyl Derivative: Substitutes carboxamide with hydroxymethyl, likely altering pharmacokinetics (e.g., solubility) .
Comparative Data Table
Key Research Findings
- Structural Impact on Activity: The pyrido[3,2-d]pyrimidine core with morpholine and imidazole groups may enhance kinase binding via π-π stacking and hydrogen bonding, contrasting with pyrrolo or thieno cores in analogues .
- Role of Carboxamide : The N-methyl carboxamide in the target compound balances solubility and target affinity, whereas dimethyl carboxamide (Ribociclib) or oxadiazole substitutions alter metabolic stability .
- Synthetic Challenges : Multi-step syntheses (e.g., iodonation, cyclization) are common across analogues, but the target compound’s imidazole incorporation may require specialized coupling reactions .
Biological Activity
2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of oncology and pharmacology. This compound features a unique structural arrangement that includes an imidazole ring, a morpholine moiety, and a pyrido[3,2-d]pyrimidine core, which contribute to its diverse interactions with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 339.35 g/mol
- CAS Number : 1220114-07-7
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells.
Key Mechanisms:
- Inhibition of EGFR : The compound demonstrates significant antiproliferative activity against cancer cell lines with reported IC50 values below 0.4 μM.
- Modulation of Biochemical Pathways : Its unique structure allows it to modulate various biochemical pathways, influencing cellular signaling and tumor growth.
Biological Activity Data
Recent studies have highlighted the biological efficacy of this compound across various assays:
| Assay Type | Target | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Antiproliferative | Cancer Cell Lines (EGFR+) | < 0.4 | Significant inhibition observed |
| Enzyme Inhibition | Various Kinases | TBD | Potential for multi-target inhibition |
| Anti-inflammatory | In vivo Models | TBD | Promising results in reducing inflammation |
Case Studies
- Anticancer Activity : A study investigating the antiproliferative effects of this compound on different cancer cell lines demonstrated that the compound effectively inhibited cell growth by targeting EGFR pathways. The results indicated a dose-dependent response, with lower concentrations yielding higher inhibition rates.
- Docking Studies : Computational docking studies have been performed to predict the binding affinity of this compound with various targets. These studies suggest that the imidazole and morpholine groups play significant roles in enhancing binding interactions with target proteins, further supporting its potential as a therapeutic agent.
- In Vivo Anti-inflammatory Studies : Preliminary in vivo studies indicated that derivatives of this compound could exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
